![molecular formula C11H8Cl2N2O4 B3124035 4-[(2,4-Dichlorophenyl)formohydrazido]-4-oxobut-2-enoic acid CAS No. 314767-12-9](/img/structure/B3124035.png)
4-[(2,4-Dichlorophenyl)formohydrazido]-4-oxobut-2-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, starting from simpler molecules. For instance, “5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Scientific Research Applications
Degradation of 2,4-Dichlorophenol in Water
This compound has been used in the efficient degradation of 2,4-dichlorophenol (2,4-DCP) in water through sequential electrocatalytic reduction and oxidation . The process involves a Pd-MWCNTs/Ni-foam electrode, which has shown excellent dechlorination efficiency and phenol conversion rate . This suggests that the compound could be used in wastewater treatment to effectively mineralize 2,4-DCP .
Synthesis and Spectroscopic Characterization
The compound has been synthesized and characterized spectroscopically . The X-ray crystal structure determination shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond . This information could be useful in further research and development of the compound.
Advanced Oxidation Processes (AOPs)
Although not directly mentioned, the compound could potentially be used in Advanced Oxidation Processes (AOPs) for 2,4-D degradation . AOPs involve the production and application of highly reactive free radical molecules, which contain unpaired valence electrons and react to oxidize a wide range of microcontaminants .
properties
IUPAC Name |
4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O4/c12-6-1-2-7(8(13)5-6)11(19)15-14-9(16)3-4-10(17)18/h1-5H,(H,14,16)(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKLXAGHNEJRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.